REACTION_SMILES
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[Br:1][c:2]1[c:3]([F:9])[cH:4][c:5]([NH2:6])[cH:7][cH:8]1.[CH3:10][S:11]([Cl:12])(=[O:13])=[O:14].[CH3:21][CH2:22][O:23][C:24]([CH3:25])=[O:26].[cH:15]1[cH:16][cH:17][n:18][cH:19][cH:20]1>>[Br:1][c:2]1[c:3]([F:9])[cH:4][c:5]([NH:6][S:11]([CH3:10])(=[O:13])=[O:14])[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Br)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CS(=O)(=O)Nc1ccc(Br)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |